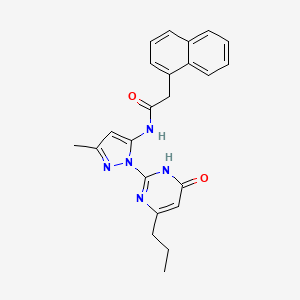
8-(Acetyloxy)-2,6-dimethylocta-2,6-dienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 . It is also known by other names such as Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- and (2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diyl diacetate . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate typically involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure into saturated compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated alcohols.
科学的研究の応用
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate involves its interaction with various molecular targets and pathways. The acetate groups can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The diene structure allows for conjugation with other molecules, facilitating its incorporation into larger molecular frameworks.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-2,6-octadiene-1,8-diol: This compound is similar in structure but lacks the acetate groups.
trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol: Another similar compound with a different stereochemistry.
Uniqueness
The presence of acetate groups in 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate makes it more reactive in certain chemical reactions compared to its non-acetylated counterparts. This unique feature allows for a broader range of applications in synthesis and industrial processes.
特性
CAS番号 |
36052-53-6 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC名 |
(8-acetyloxy-3,7-dimethylocta-2,6-dienyl) acetate |
InChI |
InChI=1S/C14H22O4/c1-11(8-9-17-13(3)15)6-5-7-12(2)10-18-14(4)16/h7-8H,5-6,9-10H2,1-4H3 |
InChIキー |
PJAHPEXZNWUNLF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC(=O)C)CCC=C(C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106670.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14106671.png)
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14106673.png)
![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106687.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14106692.png)
![8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106694.png)
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14106701.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14106714.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide](/img/structure/B14106715.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106722.png)
![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106729.png)

